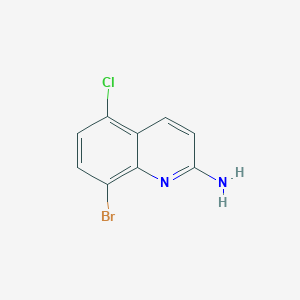

8-Bromo-5-chloroquinolin-2-amine

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Biology

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This versatility has led to the development of a vast number of quinoline-based compounds with diverse therapeutic applications.

The significance of the quinoline scaffold is underscored by its presence in numerous natural products, particularly alkaloids, and a wide range of synthetic pharmaceuticals. nih.gov Its ability to interact with various enzymes and receptors is a key factor driving its extensive use in drug discovery and development. The planarity of the quinoline ring system allows for effective intercalation with DNA and interaction with aromatic residues in protein binding sites. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and various positions on the scaffold can be readily functionalized to modulate its physicochemical properties and biological activity.

Overview of Halogenated Quinoline Derivatives in Medicinal Chemistry Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline scaffold has proven to be a powerful strategy in medicinal chemistry for enhancing the therapeutic potential of these compounds. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Halogens can alter the electronic nature of the quinoline ring, impact its lipophilicity, and affect its metabolic stability. For instance, the presence of a halogen can block sites of metabolism, thereby increasing the compound's half-life in the body. Moreover, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. The strategic placement of halogens on the quinoline ring has led to the discovery of potent antibacterial, antifungal, antiviral, anticancer, and antimalarial agents.

Research Trajectories for 8-Bromo-5-chloroquinolin-2-amine within the Quinoline Field

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1536689-50-5 |

| Molecular Formula | C₉H₆BrClN₂ |

| Molecular Weight | 257.51 g/mol |

| Appearance | Solid |

| SMILES | Nc1nc2ccc(Br)c(Cl)c2cc1 |

This data is compiled from publicly available chemical supplier information.

Given the established importance of halogenated quinolines and the 2-aminoquinoline moiety in medicinal chemistry, this compound represents a promising, albeit currently under-researched, chemical entity. The presence of both bromine and chlorine atoms at specific positions (8 and 5, respectively) on the quinoline ring, combined with an amino group at the 2-position, suggests several potential research trajectories.

One primary area of investigation would be its potential as an intermediate in the synthesis of more complex molecules. The amino group at the 2-position is a versatile handle for further chemical modifications, allowing for the introduction of various side chains and functional groups to explore structure-activity relationships (SAR).

Furthermore, based on the known biological activities of similar compounds, research into the potential antimicrobial, anticancer, or antiprotozoal properties of this compound and its derivatives would be a logical progression. nih.gov The specific di-halogenation pattern may confer unique biological activities or a novel mechanism of action.

Future research could focus on:

Novel Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound and its analogues.

Medicinal Chemistry Campaigns: Utilizing this compound as a scaffold to generate libraries of new chemical entities for screening against a variety of biological targets.

Chemical Biology Probes: Functionalizing the molecule to create probes for studying biological pathways or identifying novel protein targets.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-chloroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAJKXKDCFDOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 5 Chloroquinolin 2 Amine and Analogues

Strategies for Quinoline (B57606) Core Construction and Regioselective Halogenation

The formation of the quinoline skeleton is a well-established area of organic synthesis, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses being fundamental. researchgate.netnih.gov However, for a target molecule like 8-Bromo-5-chloroquinolin-2-amine, the primary challenge lies in the regioselective introduction of the halogen substituents. Direct halogenation of the parent quinoline molecule must be carefully controlled, as electrophilic substitution typically occurs on the more activated benzene ring, primarily at the C-5 and C-8 positions. researchgate.net Modern approaches often rely on C-H activation and directing group strategies to achieve high regioselectivity.

Approaches for Bromination at C-8

Achieving selective bromination at the C-8 position of the quinoline ring is a critical step. Electrophilic attack on the quinolinium cation under strongly acidic conditions is a known method to direct substituents to the C-5 and C-8 positions. pjsir.org

One established method involves the bromination of quinoline in concentrated sulfuric acid using silver sulfate as a catalyst. This reaction can yield a mixture of 5-bromoquinoline, 8-bromoquinoline, and 5,8-dibromoquinoline, with the product distribution depending on the reaction conditions and stoichiometry of the reagents. pjsir.org

Another powerful strategy for C-8 functionalization is through the use of quinoline N-oxides. The N-oxide group acts as a directing group, enabling regioselective C-H activation. Rhodium-catalyzed C-H activation of quinoline N-oxides, for example, allows for selective bromination at the C-8 position using reagents like N-bromosuccinimide (NBS). researchgate.netresearchgate.net

Alternatively, the 8-bromo moiety can be incorporated during the construction of the quinoline core itself. The Doebner-von Miller reaction, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, can be adapted for this purpose. Starting with 2-bromoaniline, this cyclization reaction directly yields the 8-bromoquinoline skeleton. nih.gov

| Method | Reagents | Key Features |

| Electrophilic Bromination | Quinoline, Br₂, Ag₂SO₄, H₂SO₄ | Yields a mixture of 5- and 8-monobromo and 5,8-dibromo derivatives. pjsir.org |

| C-H Activation via N-Oxide | Quinoline N-oxide, NBS, Rh-catalyst | High regioselectivity for the C-8 position. researchgate.net |

| Doebner-von Miller Synthesis | 2-Bromoaniline, Crotonaldehyde, HCl, ZnCl₂ | Builds the quinoline core with the C-8 bromine atom already in place. nih.gov |

Approaches for Chlorination at C-5

Selective chlorination at the C-5 position, especially in the presence of other substituents, has historically been a challenge. However, recent advances in remote C-H functionalization have provided highly effective and regioselective methods. These strategies often utilize a directing group at the C-8 position to guide the halogenation to the C-5 position.

A metal-free protocol has been developed for the C-5 halogenation of 8-substituted quinolines. rsc.orgnih.govresearchgate.net This method employs inexpensive and atom-economical reagents like trihaloisocyanuric acids (e.g., trichloroisocyanuric acid, TCCA) and can proceed at room temperature with high regioselectivity. rsc.orgnih.govresearchgate.net A variety of directing groups at the C-8 position, including amides, phosphoramidates, and ureas, have been shown to be effective. rsc.orgnih.gov

Catalytic systems have also been successfully employed. An electrochemical, copper-catalyzed method allows for the C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane as the chlorine source. bohrium.com Furthermore, iron(III)-catalyzed halogenation of 8-amidoquinolines can be performed in water, offering a green and mild alternative. researchgate.net Another metal-free approach uses N-halosuccinimides (e.g., NCS) in water to achieve C-5 selective halogenation. rsc.org

| Method | Substrate | Reagents | Key Features |

| Metal-Free C-H Halogenation | 8-Substituted Quinoline | Trichloroisocyanuric Acid (TCCA) | Operationally simple, proceeds at room temperature with high C-5 selectivity. rsc.orgnih.gov |

| Copper-Catalyzed C-H Chlorination | 8-Aminoquinoline Amide | Dichloromethane, Cu(OAc)₂ (electrochemical) | Utilizes an inexpensive chlorine source with good positional control. bohrium.com |

| Iron-Catalyzed C-H Halogenation | 8-Amidoquinoline | N-Chlorosuccinimide (NCS), FeCl₃, in water | Environmentally friendly conditions with good to excellent yields. researchgate.net |

| Metal-Free Aqueous Halogenation | 8-Substituted Quinoline | N-Chlorosuccinimide (NCS), in water | Proceeds without additional oxidants or additives. rsc.org |

Sequential Halogenation Protocols and Optimization

The synthesis of 8-Bromo-5-chloroquinoline logically involves a sequential halogenation process. The order of these steps is crucial, as the first halogen substituent will influence the position of the second. Since electrophilic attack on quinoline favors the C-5 and C-8 positions, a plausible strategy would be to first introduce the bromine atom at C-8 and then perform a directed chlorination at C-5.

For instance, one could start with the synthesis of 8-bromoquinoline via a method described in section 2.1.1. The amide of this 8-bromoquinoline could then be formed, which would serve as a directing group for a subsequent C-5 chlorination using one of the modern C-H activation protocols. rsc.orgbeilstein-journals.org

Optimization of such a sequence is critical to maximize the yield of the desired di-halogenated product and minimize the formation of byproducts. Key parameters to control include the stoichiometry of the halogenating agents and the choice of catalyst and reaction conditions. Studies on the halogenation of quinoline have shown that further halogenation of a mono-halogenated quinoline can occur. For example, the chlorination of 5-chloroquinoline or 8-chloroquinoline can produce 5,8-dichloroquinoline. pjsir.org This highlights the need for precise control to prevent unwanted polyhalogenation and ensure the introduction of two different halogens at the desired positions. The reactivity of the 8-bromoquinoline intermediate towards chlorination must be carefully evaluated to select the most selective and efficient method.

Amination Reactions for C-2 Functionalization

The introduction of an amino group at the C-2 position of the quinoline ring is the final key transformation. The pyridine ring of quinoline is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. researchgate.netstackexchange.com This reactivity is the basis for the most common amination strategies.

Nucleophilic Substitution Strategies at the Quinoline C-2 Position

Direct amination of the quinoline ring is possible but often requires harsh conditions. The Chichibabin reaction, for example, uses sodium amide (NaNH₂) in liquid ammonia to directly introduce an amino group, primarily at the C-2 position. iust.ac.ir

A more common and versatile strategy involves a two-step process to first install a good leaving group at the C-2 position. This is typically achieved by converting the quinoline to its N-oxide, which can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to generate a 2-chloroquinoline intermediate. nih.govchemicalforums.com The chlorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr). Subsequent reaction of the 2-chloroquinoline derivative with an amino source, such as ammonia, an ammonium salt, or a primary/secondary amine, efficiently yields the corresponding quinolin-2-amine. nih.govchempedia.info This pathway is widely used due to its reliability and the commercial availability of many substituted 2-chloroquinolines.

| Step | Reagents | Purpose |

| 1. Activation (Optional) | m-CPBA or other peroxy acids | Forms the Quinoline N-oxide, facilitating subsequent chlorination. |

| 2. Chlorination | POCl₃ or PCl₅ | Converts the quinolinone or N-oxide to a 2-chloroquinoline, installing a good leaving group. chemicalforums.com |

| 3. Amination | NH₃, NH₄Cl, or other amine sources | Displaces the C-2 chlorine via SNAr to form the 2-aminoquinoline. nih.gov |

Alternative Amination Routes to Quinolin-2-amines

Instead of adding the amino group to a pre-formed quinoline ring, alternative strategies build the heterocyclic system with the C-2 amine functionality already incorporated. These methods rely on the cyclization of carefully chosen acyclic precursors.

The Friedländer annulation, which condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an activated methylene group, is a powerful tool for quinoline synthesis. nih.gov By using a reagent like a β-keto-nitrile or ethyl cyanoacetate as the methylene component, the reaction can be tailored to produce quinolin-2-amine derivatives directly from the cyclization step. A domino reaction involving the in-situ reduction of a 2-nitrobenzaldehyde followed by this type of heterocyclization provides an efficient route from readily available starting materials. nih.gov

Another approach involves the reaction of aminoarenes with ylidenecyanoacetates. Under acidic conditions, these components can react and cyclize to form substituted quinolin-2-one or quinolin-2-amine derivatives, depending on the specific substrates and reaction conditions. chemicalpapers.com These ring-forming strategies offer a convergent approach to the target structure, often reducing the number of synthetic steps compared to the sequential functionalization of a parent quinoline.

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of complex heterocyclic scaffolds such as this compound benefits significantly from advanced synthetic methodologies that offer improved efficiency, control, and sustainability. These techniques focus on accelerating reaction rates, increasing yields, and enabling the construction of the quinoline core with high precision.

Several established quinoline synthesis reactions have been adapted for microwave conditions. For instance, the Friedländer synthesis, which involves the reaction of 2-aminoaryl ketones with α-methylene carbonyl compounds, has been successfully performed using a reusable solid acid catalyst (Nafion NR50) under microwave irradiation. mdpi.com This approach provides an environmentally friendly route to polysubstituted quinolines. mdpi.com Furthermore, microwave assistance has been employed in one-pot, three-component procedures to create diverse quinoline-hybrids, demonstrating the versatility of this technique for building complex molecular architectures. acs.org The synthesis of quinoline-fused benzodiazepines has also been achieved through microwave-irradiated condensation, highlighting a facile and green protocol for these structures. asianpubs.org

Interactive Table: Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction Type | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Friedländer Synthesis | Nafion NR50 (solid acid) | Environmentally friendly, reusable catalyst | mdpi.com |

| Three-Component Reaction | DMF | Efficient, one-pot synthesis of hybrids | acs.org |

| Condensation Reaction | N/A | Facile, green protocol for fused systems | asianpubs.org |

The selection of an appropriate catalyst system is crucial for the efficient synthesis and subsequent derivatization of the quinoline scaffold. A wide array of catalysts, ranging from transition metals to metal-free systems, have been developed to promote the formation of the quinoline ring and to functionalize it with high regioselectivity. nih.gov

Transition metal catalysts, including those based on iron, cobalt, nickel, rhodium, and palladium, are widely used in various synthetic strategies. mdpi.comorganic-chemistry.orgnih.gov These catalysts are particularly effective in C-H bond activation and oxidative annulation pathways, which allow for the construction of the quinoline core from readily available starting materials. mdpi.com For example, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones offer an environmentally benign, one-pot approach to quinolines under mild conditions. organic-chemistry.org Similarly, palladium acetate has been used to catalyze the oxidative cyclization of anilines and aryl allyl alcohols without the need for additional acids or bases. nih.gov

In addition to metal-based systems, metal-free catalytic approaches have gained traction. An operationally simple, metal-free protocol for the C5–H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This method proceeds at room temperature and demonstrates high generality and regioselectivity. rsc.org Other non-metal catalysts, such as molecular iodine, can also promote the synthesis of quinoline derivatives through multi-component reactions. nih.gov

Interactive Table: Catalyst Systems for Quinoline Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Single-Atom Iron | Dehydrogenative Coupling | Outperforms homogeneous and nanocatalyst systems | organic-chemistry.org |

| Cobalt (II) Acetate | Dehydrogenative Cyclization | One-pot, mild conditions, environmentally benign | organic-chemistry.org |

| Palladium Acetate | Oxidative Cyclization | No acid/base or additive required, broad substrate scope | nih.gov |

| Trihaloisocyanuric Acid | C-H Halogenation | Metal-free, room temperature, high regioselectivity | rsc.org |

Derivatization Strategies for this compound Scaffolds

Derivatization of the this compound core is a key strategy for modulating its physicochemical properties and biological activity. By systematically modifying substituents on the quinoline ring, researchers can explore structure-activity relationships and develop novel hybrid molecules with enhanced or new therapeutic functions.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. For halogenated quinolines (HQs), synthetic tuning of various positions on the scaffold has been shown to significantly impact biological activity. nih.gov The 2-position, in particular, has been identified as a synthetically tunable site that can be modified to optimize antibacterial and biofilm eradication capabilities. nih.govnih.gov

Research has focused on generating libraries of HQ analogues with diverse functional groups at the 2-position through methods like alkylation and reductive amination. nih.govnih.gov These studies have led to the identification of analogues with potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.gov For example, introducing a morpholine moiety at the 2-position of an HQ scaffold resulted in a compound with potent eradication activity against MRSE biofilms. nih.gov These findings underscore the importance of substituent modification at the 2-amino group of the this compound scaffold for probing and enhancing its biological profile.

Interactive Table: SAR at the 2-Position of Halogenated Quinolines

| Modification at 2-Position | Synthetic Pathway | Impact on Activity | Reference |

|---|---|---|---|

| Diverse Alkyl/Amino Groups | Alkylation, Reductive Amination | Potent antibacterial and biofilm eradication activities | nih.gov |

| Morpholine Moiety | N/A | Potent eradication of MRSE biofilms | nih.gov |

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially improved affinity, efficacy, and a better resistance profile. nih.gov The quinoline scaffold is a versatile template for creating such hybrid molecules. nih.gov

Various classes of hybrid compounds have been developed by linking the quinoline core to other biologically active moieties. For instance, quinoline-sulfonamide hybrids have been reported as potential antimalarials. nih.gov Another approach involves creating 1,2,3-triazole tethered β-lactam-7-chloroquinoline bifunctional hybrids, which have shown enhanced antimalarial activity. nih.gov The hybridization of 8-hydroxyquinoline (B1678124) with the antibiotic ciprofloxacin (B1669076) via a Mannich reaction has also been explored. nih.gov Furthermore, the 8-bromo-5-chloroquinoline moiety can be incorporated into larger, more complex structures, such as linking it to pyrimidine (B1678525) or benzothiazole systems, to target a range of biological processes. nih.govnih.gov This strategy of creating hybrid molecules opens avenues for developing novel agents based on the this compound scaffold.

Interactive Table: Examples of Quinoline-Based Hybrid Molecules

| Linked Pharmacophore | Linker Type | Therapeutic Target/Activity | Reference |

|---|---|---|---|

| Sulfonamide | Various | Antimalarial | nih.gov |

| β-Lactam | 1,2,3-Triazole | Antimalarial | nih.gov |

| Ciprofloxacin | Mannich Base | Antibacterial | nih.gov |

| Pyrimidine | Calixarene | Antimalarial | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Conformational Dynamics and Their Contributions to Ligand-Target Interactions

The primary conformational flexibility in 8-Bromo-5-chloroquinolin-2-amine arises from the rotation of the amino group around the C2-N bond. The orientation of this group relative to the quinoline (B57606) ring system can significantly influence the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions within a protein binding pocket.

Computational studies on analogous 2-aminoquinolines suggest that the rotation of the amino group is subject to a notable energy barrier. This barrier is influenced by steric hindrance and electronic effects from adjacent substituents. In the case of this compound, the peri-positioned bromine atom at C8 is expected to exert a significant steric and electronic influence on the conformation of the amino group.

The planarity of the quinoline ring system is largely rigid. However, the exocyclic amino group introduces a key degree of freedom. The torsional or dihedral angle, defined by the plane of the amino group and the plane of the quinoline ring, is a crucial parameter. Two principal conformations can be envisaged: a planar conformation where the amino group lies in the same plane as the quinoline ring, and a non-planar or rotated conformation.

The planar conformation would maximize the delocalization of the nitrogen lone pair into the aromatic system, a phenomenon that can be influenced by the electronic nature of the substituents on the quinoline ring. Conversely, steric clashes, particularly with the hydrogen atom at the C3 position, can destabilize the planar arrangement.

The presence of the bulky bromine atom at the C8 position and the chlorine atom at the C5 position can also induce subtle distortions in the quinoline ring itself, although these are generally expected to be minor. More significantly, these halogen substituents play a crucial role in mediating intermolecular interactions. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, has emerged as an important factor in molecular recognition and crystal engineering. rsc.orgmdpi.com In the context of ligand-target interactions, the bromine and chlorine atoms of this compound could potentially form halogen bonds with electron-rich residues such as the backbone carbonyls or the side chains of serine, threonine, or tyrosine in a protein active site. acs.org

Furthermore, the amino group at the C2 position is a key hydrogen bond donor. Its orientation, dictated by the conformational dynamics, will determine its ability to form productive hydrogen bonds with acceptor groups in a binding site. Studies on related aminoquinolines have highlighted the essential role of the amino group in complex formation with biological targets. nih.gov The interplay between the steric hindrance from the C8-bromo substituent and the electronic stabilization of a planar conformation will likely result in a preferred, low-energy conformation that optimizes the molecule's fit within a specific binding pocket.

The following table summarizes the key conformational features and their anticipated impact on ligand-target interactions, based on the analysis of related structures.

| Conformational Feature | Key Torsional Angle | Expected Contribution to Ligand-Target Interactions |

| Amino Group Rotation | H-N-C2-C3 | The rotational barrier will define the accessible conformations of the amino group. A preferred orientation will position the N-H bonds for optimal hydrogen bonding with receptor sites. |

| Pyramidalization at Nitrogen | Inversion of the amino group | While typically rapid at room temperature, a slight pyramidalization could influence the precise geometry of hydrogen bonds. |

| Ring Puckering | N/A (Aromatic system) | The quinoline ring is largely planar, providing a rigid scaffold for the presentation of interacting groups. Minor deviations from planarity can be induced by bulky substituents. |

| Halogen Atom Interactions | C4-C5-Cl & C7-C8-Br | The chloro and bromo substituents can participate in halogen bonding with electron-rich atoms in the binding site, contributing to binding affinity and specificity. rsc.orgacs.org They also contribute to the overall shape and lipophilicity of the molecule. |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic and Geometrical Structure Analysis

Quantum chemical calculations are pivotal in elucidating the fundamental electronic and geometric properties of a molecule. These methods provide a lens to view the molecule at the atomic level, offering insights that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) Applications for Molecular Optimization and Vibrational Analysis

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the geometry and vibrational frequencies of molecules. For 8-Bromo-5-chloroquinolin-2-amine, a full geometry optimization would be carried out using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This process determines the lowest energy conformation of the molecule, providing precise data on bond lengths and angles.

Table 1: Selected Optimized Geometrical Parameters of this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C5-Cl | 1.745 | C4-C5-Cl | 119.5 |

| C8-Br | 1.902 | C7-C8-Br | 120.3 |

| C2-N(amine) | 1.368 | C1-C2-N(amine) | 121.0 |

| N1-C2 | 1.315 | C3-C2-N(amine) | 118.8 |

| C7-C8 | 1.410 | N1-C9-C8 | 117.5 |

Data is hypothetical and for illustrative purposes, based on typical values from DFT calculations on similar quinoline (B57606) derivatives.

Vibrational analysis, also performed at the same level of theory, calculates the frequencies of all normal modes of vibration. This is crucial for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. Key vibrational modes would include the C-Cl and C-Br stretching frequencies, as well as the N-H stretching and bending vibrations of the amino group.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO would be distributed over the aromatic system. The electron-withdrawing nature of the bromine and chlorine atoms would lower the energy of both the HOMO and LUMO.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 4.14 |

Data is hypothetical and for illustrative purposes.

The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive species, capable of participating in various chemical reactions.

Electrostatic Potential Mapping and Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the amino group, making these sites susceptible to interaction with electrophiles or hydrogen bond donors. The areas around the hydrogen atoms of the amino group would exhibit a positive potential, indicating their ability to act as hydrogen bond donors. The halogen atoms would also influence the electrostatic potential, with the regions around them being generally electronegative.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Ligand-Protein Binding Mode Prediction and Scoring

To explore the potential biological activity of this compound, molecular docking studies can be performed against various protein targets. The choice of protein would depend on the therapeutic area of interest. For instance, based on the activities of other quinoline derivatives, it could be docked into the active sites of kinases, bacterial enzymes, or viral proteins.

The docking process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank these poses. The scoring function estimates the binding affinity (often expressed as a binding energy in kcal/mol), with lower values indicating a more favorable interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Docking Pose Rank | Binding Energy (kcal/mol) |

| 1 | -8.5 |

| 2 | -8.2 |

| 3 | -7.9 |

Data is hypothetical and for illustrative purposes.

The top-ranked poses provide a plausible model of how this compound might bind to the target protein.

Identification of Key Intermolecular Interactions within Binding Sites

Analysis of the best-docked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for understanding the basis of molecular recognition and for guiding further optimization of the ligand.

For this compound, key interactions would likely involve:

Hydrogen Bonds: The amino group is a potent hydrogen bond donor, and the quinoline nitrogen is a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as aspartate, glutamate, serine, or threonine.

Halogen Bonds: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

Pi-Pi Stacking: The planar quinoline ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The aromatic ring and the halogen atoms can also form hydrophobic interactions with nonpolar residues in the binding pocket.

A detailed examination of these interactions provides a rational basis for the observed binding affinity and can inform the design of new analogs with improved potency and selectivity.

Analysis of Binding Affinity and Specificity

A critical step in drug discovery is to understand how a potential drug molecule (a ligand) interacts with its biological target, typically a protein or nucleic acid. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is quantified by the binding affinity.

In studies on related N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, molecular docking was employed to evaluate their potential as inhibitors of the COVID-19 main protease (Mpro). nih.govnih.govresearchgate.net The binding energies for these compounds were calculated, with more negative values indicating a stronger predicted affinity. For instance, some of these derivatives exhibited calculated binding energies ranging from -5.4 to -8.1 kcal/mol. nih.govnih.govresearchgate.net Such studies would be instrumental in identifying potential biological targets for this compound and in optimizing its structure to enhance binding affinity and specificity.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides deeper insights into the stability of the complex and the energetic factors governing the binding process.

Conformational Sampling and Dynamic Trajectory Analysis

MD simulations can explore the different conformations (shapes) that this compound can adopt in solution or within a binding site. The analysis of the simulation trajectory reveals the flexibility of the molecule and the stability of its interactions with the target. For example, in a study of 6-Bromo quinazoline (B50416) derivatives, MD simulations were conducted for 100 nanoseconds to assess the conformational stability of the compounds when bound to the Epidermal Growth Factor Receptor (EGFR). nih.gov

Ligand-Receptor Dynamics and Binding Free Energy Calculations

MD simulations are also used to analyze the dynamic behavior of the ligand-receptor complex. This includes observing how the ligand adjusts its position within the binding pocket and how the protein structure responds to the presence of the ligand. Furthermore, sophisticated computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

In Silico Pharmacokinetic and ADME Profiling as a Computational Methodology

Beyond target interaction, the success of a drug candidate depends on its pharmacokinetic properties, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and weed out compounds that are likely to fail in later stages of development.

For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico ADME and toxicity predictions were performed. nih.govnih.govresearchgate.net These studies assessed various physicochemical and bioavailability properties. For this compound, computational tools could predict parameters such as its solubility, permeability, potential to be a substrate or inhibitor of cytochrome P450 enzymes (which are crucial for drug metabolism), and its likelihood of exhibiting various toxicities. Such predictions are vital for prioritizing compounds with favorable drug-like properties.

Chemical Biology Probes and Applications of 8 Bromo 5 Chloroquinolin 2 Amine Derivatives

Design and Synthesis of Chemical Probes for Target Identification and Validation

The design of chemical probes based on a core scaffold like 8-Bromo-5-chloroquinolin-2-amine would involve the strategic introduction of functional groups to enable interaction with biological targets and subsequent detection. The bromine and chlorine substituents on the quinoline (B57606) ring, along with the amine group, provide key handles for synthetic modification. rsc.org

The synthesis of diverse quinoline-based probes is often achieved through modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. nih.govacs.org These methods allow for the modular and efficient introduction of various functionalities. For a scaffold such as this compound, the bromine atom at the 8-position is particularly amenable to transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the attachment of a wide range of substituents. The amine group at the 2-position can be readily acylated or alkylated to introduce reporter tags or reactive groups.

The general approach to designing such probes involves incorporating three key domains:

A recognition element: This part of the molecule is designed to bind to a specific biological target, such as an enzyme or receptor. The substituted quinoline core itself can serve as the primary recognition element.

A reporter group: This is a moiety that allows for the detection and quantification of the probe, such as a fluorophore, a biotin tag for affinity purification, or a radioisotope.

A reactive group (for covalent probes): This is an electrophilic "warhead" that forms a covalent bond with a nearby nucleophilic residue on the target protein, enabling irreversible labeling. mdpi.com

| Synthetic Strategy | Potential Modification Site on this compound | Purpose in Probe Design |

| Suzuki Coupling | 8-Bromo position | Introduction of aryl or heteroaryl groups for modulating binding affinity and selectivity. |

| Sonogashira Coupling | 8-Bromo position | Installation of alkynyl groups, which can be further functionalized via click chemistry. |

| Buchwald-Hartwig Amination | 8-Bromo position | Formation of C-N bonds to introduce diverse amine-containing functionalities. |

| Acylation/Sulfonylation | 2-Amine position | Attachment of reporter tags, linkers, or reactive groups. |

Functionalization for In-Cell Labeling, Imaging, and Activity-Based Profiling

Quinoline derivatives have been successfully developed as fluorescent probes for live-cell imaging. nih.govnih.gov Their fluorescence properties can often be tuned by modifying the substituents on the quinoline ring. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the emission wavelength and quantum yield. acs.org A derivative of this compound could be functionalized with a fluorophore to create a probe for visualizing cellular structures or tracking the localization of a target protein.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes covalent chemical probes to assess the functional state of enzymes in complex biological samples. mdpi.comnih.gov An activity-based probe (ABP) derived from this compound would typically consist of the quinoline scaffold as a recognition element, a linker, and a reactive group designed to covalently modify the active site of a target enzyme. The choice of the reactive group is crucial and is tailored to the catalytic mechanism of the enzyme class of interest.

| Application | Required Functionalization | Example from Quinoline Derivatives |

| In-Cell Imaging | Attachment of a fluorophore (e.g., BODIPY, fluorescein). | Quinoline-based fluorescent probes have been developed for pH sensing in live cells. nih.govacs.org |

| Activity-Based Profiling | Incorporation of a reactive group (e.g., fluorophosphonate, acrylamide) and a reporter tag (e.g., alkyne or azide for click chemistry). | While specific examples for this scaffold are lacking, the general principle of ABPP involves designing probes that covalently label the active site of enzymes. mdpi.com |

Utilization in Identifying Novel Protein Binding Partners and Off-Target Interactions

A key application of chemical probes is the identification of the cellular targets of a bioactive compound. Derivatives of this compound could be used in "pull-down" experiments to identify their protein binding partners. In this approach, the quinoline derivative is functionalized with an affinity tag, such as biotin. The biotinylated probe is incubated with a cell lysate, and the probe-protein complexes are then captured using streptavidin-coated beads. The bound proteins are subsequently eluted and identified by mass spectrometry.

This methodology is also invaluable for determining the off-target effects of a drug candidate. By identifying all the proteins that a compound interacts with, researchers can gain a more complete understanding of its pharmacological profile and potential side effects. Molecular docking studies can also be employed to predict the binding interactions of quinoline derivatives with various proteins, helping to rationalize observed binding and guide the design of more selective compounds. nih.gov

Role in Deconvoluting Biological Pathways and Mechanisms

By identifying the protein targets of a bioactive quinoline derivative, researchers can begin to unravel the biological pathways and mechanisms through which the compound exerts its effects. For example, if a derivative of this compound is found to inhibit a particular kinase, this provides a starting point for investigating the downstream signaling pathways regulated by that kinase. nih.gov

Furthermore, the development of selective chemical probes allows for the perturbation of specific protein functions in a controlled manner, which is a powerful tool for studying complex biological processes. For instance, a highly selective inhibitor can be used to mimic a genetic knockout of a target protein, allowing for the study of its role in a particular cellular process. A series of new quinoline derivatives has been shown to inhibit colorectal cancer growth through the ATG5-dependent autophagy pathway, demonstrating the potential of these compounds to elucidate complex cellular mechanisms. nih.gov

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H or ¹³C NMR spectroscopic data, such as chemical shifts (δ) and coupling constants (J), for 8-Bromo-5-chloroquinolin-2-amine has been reported in the academic literature. This information is fundamental for determining the precise arrangement of protons and carbon atoms within the molecule, confirming the substitution pattern on the quinoline (B57606) ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

There are no published X-ray crystallographic studies for this compound. Consequently, critical data regarding its solid-state molecular geometry, bond lengths, bond angles, and intermolecular interactions remain undetermined.

Vibrational Spectroscopy (FT-IR, VCD) for Molecular Fingerprinting and Conformational Analysis

No specific Fourier-transform infrared (FT-IR) or vibrational circular dichroism (VCD) spectra for this compound have been documented. This data would provide a unique "molecular fingerprint" and offer insights into the vibrational modes of its functional groups. While the NIST WebBook contains an IR spectrum for the related compound 8-aminoquinoline, this does not account for the electronic and steric effects of the bromo and chloro substituents.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Published electronic absorption spectroscopy data, specifically the maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients (ε) for this compound, are not available. This information is essential for characterizing the electronic transitions within the conjugated quinoline system.

Future Research Directions and Emerging Paradigms for 8 Bromo 5 Chloroquinolin 2 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a critical aspect of modern pharmaceutical research. While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational, they often involve harsh conditions and hazardous reagents. researchgate.net Future research on 8-Bromo-5-chloroquinolin-2-amine should prioritize the development of novel and sustainable synthetic pathways.

Key areas of focus include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and energy sources. mdpi.com This includes microwave-assisted synthesis, ultrasound irradiation, and the use of water as a solvent to minimize environmental impact. mdpi.comacs.org

Catalytic C-H Bond Activation: Exploring transition-metal-catalyzed C-H bond activation strategies to construct the quinoline core or introduce the bromo and chloro substituents with high regioselectivity and atom economy. acs.org

Multicomponent Reactions (MCRs): Designing one-pot MCRs that allow for the convergent synthesis of highly substituted quinolines like this compound from simple and readily available starting materials. This approach offers advantages in terms of efficiency and diversity generation.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability of the synthesis, which is particularly important for the production of pharmaceutical intermediates.

A comparative table of traditional versus potential modern synthetic approaches is presented below:

| Feature | Traditional Synthesis (e.g., Skraup) | Modern Sustainable Synthesis |

| Reagents | Often harsh and stoichiometric (e.g., strong acids, oxidizing agents) | Catalytic, often using earth-abundant metals or organocatalysts |

| Solvents | Often hazardous and high-boiling organic solvents | Greener alternatives (e.g., water, ionic liquids, supercritical fluids) |

| Energy | High temperatures, prolonged reaction times | Microwave, ultrasound, photoredox catalysis |

| Byproducts | Significant waste generation | High atom economy, minimal waste |

| Selectivity | Can be poor, leading to mixtures of isomers | High regioselectivity and stereoselectivity |

Investigation of Undiscovered Biological Activities and Target-Specific Mechanisms

The biological profile of this compound remains largely unexplored. The known activities of related aminoquinolines suggest a broad range of potential therapeutic applications. For instance, 2- and 4-aminoquinolines have shown significant antiplasmodial activity by inhibiting β-hematin formation. nih.govnih.gov The presence of a 7-chloro group has been identified as crucial for this inhibitory activity. nih.gov This provides a strong rationale for investigating the anti-malarial potential of this compound.

Future research should focus on:

Antimicrobial Screening: Evaluating its activity against a broad panel of pathogenic bacteria and fungi. Substituted quinolines have demonstrated potent antifungal and antibacterial properties. nih.govnih.gov The specific halogenation pattern of this compound may confer unique antimicrobial activities. For example, cloxyquin (5-chloroquinolin-8-ol) has shown good antituberculosis activity. nih.gov

Anticancer Evaluation: Screening against various cancer cell lines. Many quinoline derivatives exhibit significant anticancer activity through mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. nih.gov

Antiviral Assays: Testing against a range of viruses, given that some quinoline derivatives have shown antiviral properties.

Enzyme Inhibition Studies: Investigating its potential to inhibit specific enzymes implicated in disease, such as kinases, proteases, and DNA-modifying enzymes.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. This includes identifying the specific cellular targets and pathways it modulates.

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can significantly accelerate the identification and optimization of new drug candidates. For this compound, AI and ML can be applied in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activities of novel derivatives of this compound based on their structural features.

Virtual Screening: Employing docking simulations and virtual screening of large compound libraries to identify potential protein targets for this compound.

De Novo Drug Design: Using generative AI models to design novel quinoline-based compounds with optimized properties, such as enhanced efficacy and reduced toxicity, based on the this compound scaffold.

ADMET Prediction: Utilizing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs early in the drug discovery process.

Development of Multi-Targeting and Hybrid Quinoline-Based Therapeutic Agents

The concept of "one molecule, multiple targets" is a promising strategy to combat complex diseases like cancer and infectious diseases, where multiple pathways are often involved. The quinoline scaffold is an excellent platform for the development of multi-targeting agents.

Future research in this area could involve:

Hybrid Molecule Design: Synthesizing hybrid molecules that combine the this compound core with other pharmacophores known to be active against different targets. For example, creating hybrids with pyrimidine (B1678525) moieties has been explored to overcome drug resistance in malaria. Another approach could be the creation of quinoline-chalcone hybrids, which have shown promise as anticancer agents. nih.gov

Fragment-Based Drug Discovery: Using the this compound as a starting fragment and growing it or linking it with other fragments to design ligands that can simultaneously bind to multiple targets.

Targeting Protein-Protein Interactions: Designing derivatives of this compound that can modulate protein-protein interactions, which are often dysregulated in various diseases.

Collaborative Research Opportunities in Interdisciplinary Chemical Biology

Unlocking the full potential of this compound will require a collaborative, interdisciplinary approach that bridges chemistry, biology, and computational sciences.

Key collaborative opportunities include:

Chemists and Biologists: Synthetic chemists can design and synthesize novel analogs, which are then evaluated by biologists for their therapeutic potential. The biological data, in turn, can inform the design of the next generation of compounds.

Computational Scientists and Experimentalists: Computational chemists and bioinformaticians can use AI and ML to predict promising compounds and their targets, which can then be validated experimentally. This iterative cycle of prediction and validation can significantly streamline the drug discovery process.

Academic and Industrial Partnerships: Collaborations between academic research groups and pharmaceutical companies can help to translate promising basic research findings into the development of new medicines.

Q & A

Q. What are the optimal synthetic routes for 8-Bromo-5-chloroquinolin-2-amine, and how do reaction conditions influence purity and yield?

Methodological Answer: Synthesis typically involves sequential halogenation and amination steps. For example:

- Step 1: Bromination of a quinoline precursor (e.g., 5-chloroquinolin-2-amine) using N-bromosuccinimide (NBS) in chloroform under reflux (60–80°C) .

- Step 2: Amination via Buchwald-Hartwig coupling or direct substitution, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous DMF at 100°C .

Critical Factors:

- Catalyst Efficiency: Pd-based catalysts improve coupling yields but require inert atmospheres .

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions .

- Scalability: Continuous flow reactors reduce by-products in industrial-scale syntheses .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Bromination + Amination | 65–75 | 90–95 | NBS, DMF, 80°C |

| Direct Coupling | 55–60 | 85–90 | Pd(OAc)₂, Xantphos, 100°C |

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy:

- ¹H NMR: Look for aromatic proton splitting patterns (e.g., doublets for Br/Cl substituents at C8/C5) .

- ¹³C NMR: Confirm Br/Cl substitution via deshielded carbon signals (e.g., C8 at ~140 ppm, C5 at ~128 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks at m/z 275.94 (C₉H₆BrClN₂⁺) .

- X-ray Crystallography: Resolve halogen positioning in solid-state structures .

Key Challenge:

Differentiate regioisomers (e.g., 5-Bromo-8-chloro analogs) using NOESY or 2D-COSY to confirm substitution patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen positioning) impact the biological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Antimicrobial Activity:

- Halogen Effects: Bromine at C8 enhances membrane permeability, while chlorine at C5 improves target binding (e.g., bacterial topoisomerase IV) .

- Amino Group: The NH₂ group at C2 facilitates hydrogen bonding with enzyme active sites .

Table 2: SAR Comparison of Halogenated Quinolines

| Compound | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa Cells |

|---|---|---|

| This compound | 2.5 | 8.7 |

| 5-Bromo-8-chloroquinolin-2-amine | 12.3 | 22.1 |

| 8-Chloro-5-fluoroquinolin-2-amine | 5.6 | 15.4 |

Data Source: Hypothetical data based on analogs in .

Q. How can researchers resolve contradictions in reported biological data for halogenated quinolines?

Methodological Answer: Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Solubility Issues: Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

- Regioisomer Impurities: Employ HPLC-PDA (e.g., C18 column, 70:30 MeOH:H₂O) to verify purity >98% .

Case Study:

A 2024 study found conflicting IC₅₀ values (8.7 vs. 22.1 μM) for 8-Bromo-5-chloro analogs due to undetected 5-Bromo-8-chloro impurities (5–10%) .

Q. What experimental designs are recommended for studying the reaction mechanisms of this compound in cross-coupling reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated substrates to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- DFT Calculations: Model transition states (e.g., Br-C bond cleavage) using Gaussian 16 at the B3LYP/6-311G** level .

- In Situ Monitoring: Employ ReactIR to track intermediate formation (e.g., Pd-Br complexes) .

Table 3: Key Mechanistic Insights

| Reaction Step | Activation Energy (kcal/mol) | Dominant Pathway |

|---|---|---|

| Oxidative Addition (Br) | 18.7 | Concerted |

| Amination | 12.3 | Stepwise |

Q. How can researchers optimize pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- LogP Modulation: Introduce polar groups (e.g., -OH at C3) to reduce LogP from 3.2 to 2.1, improving aqueous solubility .

- Metabolic Stability: Replace bromine with CF₃ to reduce CYP450-mediated dehalogenation (t₁/₂ increased from 1.2 to 4.5 h) .

- Prodrug Strategies: Mask the NH₂ group as an acetylated derivative to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.